molecular formula C21H15BrN4O2 B2472955 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1005297-94-8

3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2472955
CAS No.: 1005297-94-8
M. Wt: 435.281
InChI Key: ROEAYOKOPXFQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidinone class, characterized by a fused bicyclic core (pyridine and pyrimidine rings) with a 4-oxo functional group. The 3-bromo substituent on the benzamide moiety and the 2-methyl group on the pyrido[2,3-d]pyrimidin-4-one scaffold define its structural uniqueness.

Properties

IUPAC Name

3-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-9-7-16(8-10-17)25-20(27)14-4-2-5-15(22)12-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAYOKOPXFQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of a brominated benzoyl chloride with an amine derivative of pyrido[2,3-d]pyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Antitumor Activity : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies suggest that it may inhibit specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Pharmacology

The pharmacological profile of 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is being explored for:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as kinases and proteases that are crucial for cellular signaling pathways. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties against oxidative stress-induced neuronal damage. This could have implications for the treatment of neurodegenerative diseases.

Material Science

Beyond biological applications, this compound can also be utilized in material science:

  • Synthesis of Organic Electronics : The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films can be exploited in the development of advanced electronic materials.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various benzamide derivatives, including this compound. The results indicated significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

In a study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Modifications

The pyrido[2,3-d]pyrimidin-4-one core is conserved across analogs, but substituents on the benzamide and phenyl rings vary significantly:

Compound Name Substituent on Benzamide Substituent on Phenyl Ring Molecular Weight (g/mol) CAS Number Source ID
3-Bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (Target Compound) 3-Bromo 2-Methyl ~443.27* Not listed -
3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 3-Chloro 2-Methyl, 2-Fluoro 408.81 921818-44-2
4-Bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 4-Bromo 2-Methyl ~443.27* Not listed
3,5-Dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 3,5-Dimethyl 2-Methyl 398.45 F306-0107 (ChemDiv ID)
4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 4-Ethoxy 2-Methyl ~403.43* 921817-29-0

*Calculated based on molecular formula (C21H15BrN4O2).

Key Observations:
  • Halogenation : Bromine (3- or 4-position) increases molecular weight and hydrophobicity compared to chlorine or methyl groups. The 3-bromo analog likely exhibits stronger π-π stacking interactions in kinase binding pockets .
  • Electron-Withdrawing Groups : Fluoro substituents (e.g., 2-fluoro in ) enhance metabolic stability and membrane permeability.
  • Alkoxy Groups : Ethoxy substituents (e.g., ) improve solubility but may reduce binding affinity due to steric bulk.

Biological Activity

3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and as an enzyme inhibitor. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide an authoritative overview.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a pyrido[2,3-d]pyrimidine moiety, which are crucial for its biological activity. The molecular formula is C21H18BrN3OC_{21}H_{18}BrN_{3}O, and it has a molecular weight of approximately 423.29 g/mol.

PropertyValue
Molecular FormulaC21H18BrN3O
Molecular Weight423.29 g/mol
CAS Number[To be determined]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor of key pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell division .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound:

  • Inhibition of Non-Small Cell Lung Cancer (NSCLC) :
    • A related compound demonstrated significant inhibitory effects on NSCLC cell lines with FGFR1 amplification. The study reported IC50 values indicating effective growth inhibition in multiple cell lines (NCI-H520, NCI-H1581) .
  • Mechanistic Insights :
    • Research indicates that benzamide derivatives can modulate cellular pathways by inhibiting NADK (nicotinamide adenine dinucleotide kinase), leading to reduced levels of NADPH and destabilization of DHFR. This mechanism suggests a novel approach for targeting cancer cell metabolism .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies:

  • Dihydrofolate Reductase Inhibition :
    • Compounds with similar structures have shown efficacy in inhibiting DHFR, which is essential for DNA synthesis and repair processes . This inhibition can lead to decreased proliferation rates in rapidly dividing cells such as cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.